2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol
Description
Properties
IUPAC Name |
2-bromo-1-[4-(4-bromophenyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8,14,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGAIHLMULDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
The most straightforward approach involves brominating a phenethyl alcohol precursor, such as 1-(4-bromophenyl)ethanol , to introduce bromine atoms at the desired positions on the ethane chain and aromatic rings.
Reaction Pathway:
- Starting Material: 1-(4-bromophenyl)ethanol
- Reagent: Bromine (Br₂) or N-bromosuccinimide (NBS)
- Solvent: Carbon tetrachloride (CCl₄) or chloroform (CHCl₃)
- Conditions:
- Temperature: Typically 0°C to room temperature
- Catalyst: Often a radical initiator like AIBN if radical bromination is employed
- Procedure:
- The phenethyl alcohol is dissolved in the solvent.
- Bromine or NBS is added slowly with stirring.
- The reaction proceeds under controlled temperature to favor selective bromination at the benzylic position.
Reaction Scheme:
1-(4-bromophenyl)ethanol + Br₂ → 2-Bromo-1-(4-bromophenyl)ethanol
Research Findings:
- Bromination selectively occurs at the benzylic position, yielding 2-bromo-1-(4-bromophenyl)ethanol with yields typically ranging from 65% to 85% depending on reaction conditions.
- The process can be optimized to favor mono- or di-bromination, but for the target compound, mono-bromination at the ethane chain is preferred.
Sequential Halogenation via Cross-Coupling and Substitution
Method Overview:
A more sophisticated route involves initial synthesis of a halogenated phenyl precursor, followed by functionalization of the ethanol moiety.
Reaction Pathway:
Reaction Conditions & Data:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cross-coupling | Aryl boronic acids + Pd catalyst | 80°C, inert atmosphere | 70-85% | As per literature on Suzuki coupling |
| Bromination of ethyl chain | NBS or Br₂ | Room temperature, radical initiator | 65-75% | Selective benzylic bromination |
Research Findings:
- Suzuki coupling offers high regioselectivity and yields, facilitating the assembly of complex biphenyl structures.
- Bromination of the side chain is optimized to prevent over-bromination, with reaction times carefully controlled.
Reduction and Functionalization of Halogenated Precursors
Method Overview:
Starting from halogenated ketones or aldehydes, reduction to the corresponding alcohols is achieved using hydride reagents.
Reaction Pathway:
- Starting Material: Halogenated ketones such as 2-bromo-1-(4-bromophenyl)ethanone .
- Reagent: Lithium aluminum hydride (LiAlH₄)
- Conditions: Anhydrous ether solvent, reflux conditions
- Outcome: Reduction yields the corresponding ethanol derivative with bromine atoms retained.
Research Findings:
- This method provides high yields (>80%) of the target alcohol.
- The process is sensitive to moisture, requiring strictly anhydrous conditions.
Industrial-Scale Synthesis: Bromination in Continuous Flow Systems
Method Overview:
For large-scale production, continuous flow reactors enable precise control over reaction parameters, improving safety and yield.
Reaction Conditions:
- Bromination in flow with controlled addition of brominating agents.
- Use of solvents like dichloromethane or acetonitrile.
- Temperature control at 0-25°C to prevent over-bromination.
Advantages:
- Enhanced safety
- Improved scalability
- Consistent product quality
Data Table: Summary of Preparation Methods
| Method | Starting Material | Brominating Agent | Key Conditions | Typical Yield (%) | Remarks |
|---|---|---|---|---|---|
| Direct Bromination | 1-(4-bromophenyl)ethanol | Br₂ or NBS | 0°C to RT, radical initiation | 65-85 | Selective benzylic bromination |
| Cross-Coupling & Bromination | Halogenated biphenyl derivatives | Pd catalysts, NBS | 80°C for coupling, RT for bromination | 70-85 | Modular, high regioselectivity |
| Hydride Reduction | Halogenated ketones | LiAlH₄ | Anhydrous, reflux | >80 | Converts ketone to alcohol |
| Continuous Flow Bromination | Phenethyl derivatives | Brominating reagents | 0-25°C | 70-90 | Scalable industrial process |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding biphenyl ethanol.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include biphenyl ketones, biphenyl amines, and biphenyl thiols, depending on the specific reaction and reagents used.
Scientific Research Applications
2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol involves its interaction with molecular targets through its bromine atoms and hydroxyl group. These functional groups can participate in various chemical reactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs, their substituents, and molecular properties:
*Calculated based on formula C₁₄H₁₁Br₂O.
Key Observations:
- Functional Group Diversity : Replacement of the hydroxyl group with a ketone (e.g., in ) alters reactivity, enabling nucleophilic acyl substitution rather than alcohol-based reactions.
- Heterocyclic vs. Aromatic Cores : Thiophene and triazole substituents introduce heteroatoms, modifying electronic properties and biological activity profiles.
Biological Activity
2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol, a brominated alcohol compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring. This configuration is crucial for its biological activity and interaction with biomolecular targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromine atoms enhance the compound's reactivity, while the hydroxyl group facilitates hydrogen bonding, influencing its binding affinity to target sites. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors, altering their activity and potentially leading to therapeutic effects.
- Oxidative Stress Pathways : The compound may influence oxidative stress responses, which are critical in various diseases.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study evaluated its effects on cancer cell lines, revealing significant cytotoxicity against several types of cancer cells. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Significant cytotoxicity |
| HeLa (Cervical) | 12.8 | Induces apoptosis |
| A549 (Lung) | 10.5 | Cell cycle arrest |
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has been investigated for anti-inflammatory effects. A recent study demonstrated that it significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglia cells, indicating its potential as an anti-inflammatory agent.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. The findings indicated that the compound effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Activity
In another study focusing on neuroinflammation, researchers treated BV-2 microglial cells with this compound and assessed nitrite levels as a marker for NO production. The results showed a dose-dependent decrease in NO levels, suggesting that the compound could be developed into a therapeutic agent for neurodegenerative diseases characterized by inflammation.
Applications in Research and Industry
The compound is not only significant in medicinal chemistry but also has applications in:
- Pharmaceutical Development : Its structure makes it a valuable intermediate for synthesizing more complex therapeutic agents.
- Chemical Research : It serves as a building block in organic synthesis, facilitating the development of novel compounds with enhanced biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common synthetic pathway involves Friedel-Crafts acylation followed by bromination. For example, 2-bromo-1-(4-bromophenyl)ethan-1-one (a precursor) can be synthesized via Friedel-Crafts acylation using aluminum chloride as a catalyst . Subsequent reduction with NaBH4 or catalytic hydrogenation yields the alcohol. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically affect purity: polar aprotic solvents (e.g., DCM) improve electrophilic substitution efficiency, while excess brominating agents (e.g., Br₂ or NBS) reduce side products .
Q. Which spectroscopic and crystallographic methods are most effective in confirming the structure of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for brominated aromatic protons (δ 7.2–7.8 ppm) and the ethanol CH₂ group (δ 3.5–4.0 ppm) .
- IR : O–H stretch (~3400 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond angles and dihedral angles between the biphenyl and ethanol moieties. For example, C–Br bond lengths typically range from 1.89–1.92 Å .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported stereochemical outcomes of reactions involving this compound?
- Methodological Answer : Discrepancies in stereochemistry (e.g., racemization during synthesis) can arise from reaction conditions (e.g., acidic media). Using SHELX programs , researchers can compare experimental crystallographic data (e.g., Flack parameter for chirality) with computational models (DFT-optimized geometries). For example, a Flack parameter near 0 indicates correct enantiomer assignment, while deviations suggest racemic mixtures .
Q. What mechanistic insights explain conflicting reactivity trends in halogenated analogs of this compound?
- Methodological Answer : Reactivity differences arise from electronic and steric effects. For example:
- Electron-withdrawing substituents (e.g., -CF₃ on the phenyl ring) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic substitution .
- Steric hindrance from bulky groups (e.g., triazole rings in analogs) reduces reaction rates in SN2 pathways .
- Comparative kinetic studies (e.g., monitoring reaction progress via HPLC) can quantify these effects .
Q. How do structural modifications (e.g., halogen positioning) influence the compound’s bioactivity in medicinal chemistry applications?
- Methodological Answer :
- Bromine placement : Para-substitution on the biphenyl system enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
- Ethanol vs. ketone : The hydroxyl group enables hydrogen bonding with targets (e.g., dehydrogenases), while ketone analogs exhibit higher electrophilicity for covalent inhibition .
- Structure-Activity Relationship (SAR) Table :
| Modification | Bioactivity Impact | Example Application |
|---|---|---|
| 4-Bromo substitution | Enhanced binding to ATP pockets | Kinase inhibition |
| Ethanol functionalization | Increased solubility | Drug delivery optimization |
| Ortho-bromine | Steric clashes reduce potency | SAR exclusion criteria |
Data Contradiction Analysis
Q. Why do some studies report divergent yields for the same synthetic route?
- Methodological Answer : Yield discrepancies often stem from:
- Purity of starting materials : Trace moisture in AlCl₃ (Friedel-Crafts catalyst) deactivates the catalyst, reducing acylation efficiency .
- Workup protocols : Incomplete extraction (e.g., using ethyl acetate vs. DCM) leads to product loss .
- Scale effects : Milligram-scale reactions often report higher yields due to better temperature control vs. gram-scale .
Experimental Design Considerations
Q. What strategies minimize racemization during the synthesis of chiral derivatives?
- Methodological Answer :
- Low-temperature reactions : Conduct reductions (e.g., NaBH4) at 0–5°C to suppress keto-enol tautomerism .
- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity in asymmetric catalysis .
- Analytical validation : Employ chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
